molecular formula C13H13F3N4O2 B2443881 N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 2034422-12-1

N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2443881
CAS No.: 2034422-12-1
M. Wt: 314.268
InChI Key: BSVWKPQWWBQFMK-UHFFFAOYSA-N
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Description

N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C13H13F3N4O2 and its molecular weight is 314.268. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: Typically, the synthesis of this compound involves multiple steps, including the preparation of intermediates. Initial steps may include the formation of the triazolopyridine ring system via cyclization reactions. Subsequent reactions involve the introduction of the trifluoromethyl group, often through nucleophilic substitution or addition reactions. Finally, the furan carboxamide group is attached through amidation reactions. Precise conditions such as solvent choice, temperature, and reaction time are optimized for each step to ensure high yields and purity.

  • Industrial Production Methods: Industrial production may scale up these methods, employing continuous flow reactions or batch processing to maximize efficiency. Advanced techniques such as catalytic processes or microwave-assisted synthesis might be utilized to enhance reaction rates and product selectivity.

Chemical Reactions Analysis

  • Types of Reactions: This compound can undergo various chemical reactions, including:

    • Oxidation and Reduction: These reactions can modify the functional groups, potentially altering the biological activity or physical properties.

    • Substitution: The trifluoromethyl and furan groups can participate in substitution reactions, allowing for further chemical modification.

  • Common Reagents and Conditions: Typical reagents include strong acids or bases for catalysis, as well as specific solvents like DMSO or THF. Conditions often vary based on the desired reaction, with careful control of temperature and pH.

  • Major Products Formed: The products depend on the nature of the reaction. Oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups, enhancing the compound's versatility.

Scientific Research Applications

  • Chemistry: Used as an intermediate in organic synthesis, aiding the development of new materials and compounds.

  • Biology: Investigated for its potential as a bioactive molecule, interacting with various enzymes and receptors.

  • Medicine: Explored for therapeutic applications, particularly in targeting specific pathways involved in diseases like cancer or neurodegenerative disorders.

  • Industry: Employed in the manufacture of advanced polymers or specialty chemicals, benefiting from its unique structural properties.

Comparison with Similar Compounds

  • N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide

  • N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide

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Properties

IUPAC Name

N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2/c14-13(15,16)9-1-2-10-18-19-11(20(10)6-9)5-17-12(21)8-3-4-22-7-8/h3-4,7,9H,1-2,5-6H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVWKPQWWBQFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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